molecular formula C36H56N2S2 B14193564 3,6-Bis(3-dodecylthiophen-2-YL)pyridazine CAS No. 872090-19-2

3,6-Bis(3-dodecylthiophen-2-YL)pyridazine

Cat. No.: B14193564
CAS No.: 872090-19-2
M. Wt: 581.0 g/mol
InChI Key: UWXKQCSPKCGUFP-UHFFFAOYSA-N
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Description

3,6-Bis(3-dodecylthiophen-2-YL)pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of thiophene rings and long dodecyl chains in this compound makes it particularly interesting for various applications in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(3-dodecylthiophen-2-YL)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of Thiophene Rings: The thiophene rings are introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated pyridazine reacts with a thiophene boronic acid derivative.

    Attachment of Dodecyl Chains: The dodecyl chains are attached to the thiophene rings through alkylation reactions, often using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(3-dodecylthiophen-2-YL)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings or the pyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine or thiophene derivatives.

    Substitution: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

3,6-Bis(3-dodecylthiophen-2-YL)pyridazine has a wide range of applications in scientific research:

    Organic Electronics: Used in the development of organic semiconductors, light-emitting diodes, and photovoltaic cells due to its electronic properties.

    Materials Science: Employed in the synthesis of conductive polymers and nanomaterials.

    Biological Research: Investigated for its potential use in bioimaging and as a component in drug delivery systems.

    Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.

Mechanism of Action

The mechanism of action of 3,6-Bis(3-dodecylthiophen-2-YL)pyridazine in its applications involves its ability to participate in π-π stacking interactions, electron transfer processes, and its amphiphilic nature due to the presence of both hydrophobic dodecyl chains and hydrophilic pyridazine and thiophene rings. These properties enable it to interact with various molecular targets and pathways, making it versatile in different scientific fields.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Bis(3-decylthiophen-2-YL)pyridazine
  • 3,6-Bis(3-octylthiophen-2-YL)pyridazine
  • 3,6-Bis(3-hexylthiophen-2-YL)pyridazine

Uniqueness

3,6-Bis(3-dodecylthiophen-2-YL)pyridazine is unique due to its longer dodecyl chains, which enhance its solubility in organic solvents and its ability to form well-ordered structures in thin films. This makes it particularly suitable for applications in organic electronics and materials science, where such properties are highly desirable.

Properties

CAS No.

872090-19-2

Molecular Formula

C36H56N2S2

Molecular Weight

581.0 g/mol

IUPAC Name

3,6-bis(3-dodecylthiophen-2-yl)pyridazine

InChI

InChI=1S/C36H56N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-31-27-29-39-35(31)33-25-26-34(38-37-33)36-32(28-30-40-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3

InChI Key

UWXKQCSPKCGUFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(SC=C1)C2=NN=C(C=C2)C3=C(C=CS3)CCCCCCCCCCCC

Origin of Product

United States

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